SSAO/VAP-1 Enzyme Inhibition: Irreversible vs. Reversible Profile Versus Hydralazine
2-Amino-3-phenylpropanehydrazide is characterized as an irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) [1]. By contrast, the clinically used antihypertensive hydralazine (1-hydrazinophthalazine) acts as a partially time-dependent, reversible SSAO inhibitor with an IC₅₀ of 1 µM under identical bovine lung microsome assay conditions [2]. The irreversible binding mode of the target compound implies a distinct kinetic profile—sustained enzyme inactivation after washout versus the concentration-dependent equilibrium of hydralazine.
| Evidence Dimension | SSAO Inhibition Mechanism and Potency |
|---|---|
| Target Compound Data | Irreversible inhibitor (IC₅₀ not reported in this source; inhibition unchanged by dialysis) |
| Comparator Or Baseline | Hydralazine: Reversible, partially time-dependent inhibitor; IC₅₀ = 1 µM |
| Quantified Difference | Irreversible vs. reversible inhibition; 30× less potent than phenylhydrazine (IC₅₀ 30 nM) but mechanistically distinct from hydralazine |
| Conditions | Bovine lung microsomal SSAO assay; Biochemical Pharmacology (1996) |
Why This Matters
Irreversible inhibition provides prolonged target engagement independent of systemic drug concentration, a critical advantage in designing long-acting anti-inflammatory agents for chronic disease models.
- [1] Lin Yu. Study of 2-amino-3-phenylpropanehydrazide as Inhibitor of Semicarbazide Sensitive Amine Oxidase. Semantic Scholar. View Source
- [2] Lizcano JM, Fernández de Arriba A, Tipton KF, Unzeta M. Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochem Pharmacol. 1996;52(2):187-195. View Source
